molecular formula C21H25N5O3 B2555553 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1002432-16-7

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2555553
CAS No.: 1002432-16-7
M. Wt: 395.463
InChI Key: STDXVBCHTNTZAS-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide (CAS 1002432-16-7) is a complex organic molecule with a molecular formula of C21H25N5O3 and a molecular weight of 395.5 g/mol . This compound features a distinctive pyrazole-pyrimidine core, combining a 3,5-dimethylpyrazole ring with a 6-oxo-4-propylpyrimidinone moiety, which is linked to an N-(3-methoxyphenyl)acetamide group . The 3,5-dimethylpyrazole unit is a known pharmacophore in coordination chemistry and medicinal research . In scientific research, this compound is of significant interest in medicinal chemistry for its potential biological activities. Pyrazole-pyrimidine derivatives have been studied for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to some established antibiotics . Furthermore, such compounds have demonstrated promising in vitro cytotoxic effects against various human cancer cell lines, including leukemia (HL-60) and melanoma (WM-115), while exhibiting a favorable selectivity index with significantly lower toxicity to normal cells . The mechanism of action for this class of compounds often involves the inhibition of critical enzymes or interference with DNA replication processes in target cells . It is supplied for non-human research applications only. This product is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-5-7-16-12-20(28)25(21(23-16)26-15(3)10-14(2)24-26)13-19(27)22-17-8-6-9-18(11-17)29-4/h6,8-12H,5,7,13H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDXVBCHTNTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 360.43 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an acetamide functional group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that pyrazole derivatives can be as effective as established antibiotics such as linezolid and cefaclor .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related pyrazole compounds have been evaluated against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit potent cytotoxicity with half-maximal inhibitory concentration (IC50) values less than 10 µM against human leukemia cells (HL-60) and melanoma cells (WM-115). Notably, the selectivity index indicates significantly lower toxicity to normal cells, suggesting a favorable therapeutic window .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, some pyrazole derivatives inhibit the activity of topoisomerases or interfere with DNA replication processes in cancer cells .

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of pyrazole derivatives found that a closely related compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of pyrazole-based compounds and tested them against various cancer cell lines. The results showed that one derivative had an IC50 value of 8 µM against breast cancer cells while maintaining a much higher IC50 (greater than 50 µM) against normal fibroblast cells. This suggests a targeted action towards malignant cells with reduced toxicity to healthy tissues .

Data Summary

Activity Type Target Organism/Cell Line IC50/Effectiveness Reference
AntimicrobialE. coliMIC: 16 µg/mL
AntimicrobialS. aureusMIC: 32 µg/mL
CytotoxicityHL-60 (Leukemia)IC50: <10 µM
CytotoxicityWM-115 (Melanoma)IC50: <10 µM
Selectivity IndexNormal Human Cells (HUVEC)IC50: >50 µM

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Pyrimidine Substituents Phenyl Substituent Notable Properties
Target Compound 4-propyl 3-methoxy Balanced lipophilicity; moderate solubility
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide () 5-ethyl, 4-methyl 4-trifluoromethyl Enhanced lipophilicity (logP +0.8 vs. target); reduced aqueous solubility
2-[4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-cyclopropylacetamide () 3,5-dimethyl (pyrazole) Cyclopropylamide Improved metabolic stability; higher solubility (logS -2.1 vs. -3.5 for target)

Key Observations :

  • Pyrimidine Substituents : The 4-propyl group in the target compound may enhance hydrophobic interactions compared to the 5-ethyl/4-methyl substituents in the analog, which could sterically hinder binding .
  • Phenyl Substituents : The 3-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the compound. This difference may alter binding affinity to targets like kinase ATP pockets .

Hydrogen-Bonding and Crystallographic Insights

The acetamide group in the target compound can act as both hydrogen-bond donor (N–H) and acceptor (C=O). In analogs like the compound, the trifluoromethyl group reduces hydrogen-bonding capacity but increases hydrophobic interactions. Graph set analysis () suggests that pyrimidine-derived compounds often form R₂²(8) motifs with proteins, stabilizing ligand-receptor complexes .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The compound is synthesized via multi-step reactions, including coupling of pyrazole and pyrimidinone intermediates, followed by N-acetylation. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or ethanol), and reaction time (2–12 hours). Characterization employs:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation.
  • Mass spectrometry (MS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How do reaction conditions influence the purity and yield of this compound?

Yield optimization relies on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic couplings.
  • Catalyst use : Palladium catalysts improve cross-coupling efficiency in pyrimidine synthesis.
  • Workup protocols : Gradient column chromatography (e.g., hexane/ethyl acetate) isolates the product from byproducts .

Q. What functional groups in this compound are most reactive, and how can they be modified?

Reactive sites include:

  • Pyrazolyl N-H : Susceptible to alkylation or acylation.
  • Pyrimidinone carbonyl : Participates in nucleophilic substitutions.
  • Acetamide moiety : Can undergo hydrolysis to carboxylic acid under acidic/basic conditions. Modifications require protecting groups (e.g., Boc for amines) and selective reagents (e.g., NaBH₄ for ketone reduction) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets).
  • Cytotoxicity tests (MTT assay on cancer cell lines).
  • Receptor binding studies (radioligand displacement assays). Structural analogs with pyrazolyl-pyrimidine cores show anticancer and antimicrobial activities .

Advanced Research Questions

Q. How can low yields in the final acetylation step be resolved?

Low yields often stem from steric hindrance at the acetamide site. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Ultrasound irradiation for improved mixing and reduced side reactions.
  • Alternative acylating agents (e.g., acetyl chloride instead of acetic anhydride) .

Q. What crystallographic methods are suitable for determining its 3D structure?

Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is ideal. Key parameters:

  • Crystallization : Slow evaporation from DMSO/water mixtures.
  • Data collection : High-resolution (<1.0 Å) for accurate H-bond analysis (e.g., pyrazolyl N–H⋯O interactions).
  • Graph-set analysis to map hydrogen-bonding networks .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs with:

  • Substituent variations (e.g., replacing 3-methoxyphenyl with halogenated aryl groups).
  • Core modifications (e.g., pyrimidinone to quinazolinone). Bioactivity data can be tabulated as:
Analog StructureModification SiteIC₅₀ (µM)Target
4-propyl → 4-ethylPyrimidinone12.3Kinase A
3-methoxy → 3-ClArylacetamide8.7Protease B

Data from enzymatic assays guide lead optimization .

Q. How should contradictory biochemical data (e.g., varying IC₅₀ values across studies) be addressed?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

  • Standardized protocols : Use uniform buffer systems (e.g., pH 6.5 ammonium acetate).
  • Dose-response validation : Repeat assays with ≥3 biological replicates.
  • Off-target screening : Check selectivity via panels of related enzymes .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins. Steps include:

  • Ligand preparation : Optimize 3D geometry with Gaussian09.
  • Binding site analysis : Use PDB structures (e.g., 4YAY for kinases).
  • Free energy calculations (MM-PBSA) to rank affinity .

Q. What are the degradation pathways under physiological conditions?

Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) identify:

  • Hydrolysis : Acetamide cleavage to carboxylic acid.
  • Oxidation : Propyl side chain → ketone or alcohol.
    LC-MS/MS tracks degradation products; half-life (t₁/₂) is calculated via kinetic modeling .

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